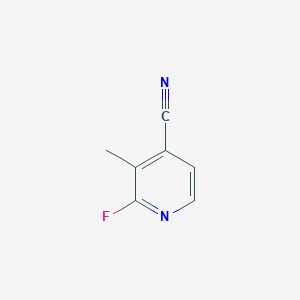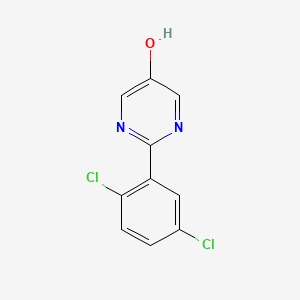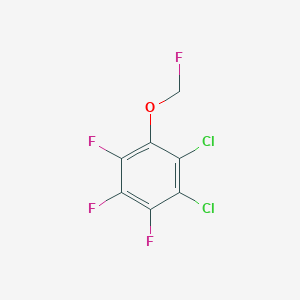![molecular formula C6H8O B14039408 Bicyclo[1.1.1]pentane-2-carbaldehyde](/img/structure/B14039408.png)
Bicyclo[1.1.1]pentane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[1.1.1]pentane-2-carbaldehyde is an organic compound belonging to the family of bicyclic bridged compounds. It is characterized by a highly strained molecular structure, which consists of a bicyclo[1.1.1]pentane core with an aldehyde functional group attached to the second carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[111]pentane-2-carbaldehyde typically involves the construction of the bicyclo[11One common method for synthesizing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another practical approach involves nucleophilic or radical addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane-2-carbaldehyde may involve scalable methods such as carbene insertion or radical addition, which are practical and efficient for large-scale synthesis . These methods allow for the installation of various functional groups at the bridgehead positions, making the compound versatile for further functionalization .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[1.1.1]pentane-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. The highly strained nature of the bicyclo[1.1.1]pentane core makes it reactive towards different reagents and conditions .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include bicyclo[1.1.1]pentane-2-carboxylic acid (oxidation), bicyclo[1.1.1]pentane-2-methanol (reduction), and various substituted bicyclo[1.1.1]pentane derivatives (substitution) .
Applications De Recherche Scientifique
Bicyclo[1.1.1]pentane-2-carbaldehyde has found applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of bicyclo[1.1.1]pentane-2-carbaldehyde involves its interaction with molecular targets through its strained bicyclic structure. This strain allows the compound to undergo reactions that are not typically observed with less strained molecules . The aldehyde group can form covalent bonds with nucleophilic sites on biological targets, leading to various biological effects . Additionally, the bicyclo[1.1.1]pentane core can serve as a rigid scaffold that enhances the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentane-2-carbaldehyde can be compared with other similar compounds such as:
Cubane: Another highly strained bicyclic compound with a cubic structure.
Bicyclo[2.2.2]octane: A less strained bicyclic compound with a larger ring system.
[1.1.1]Propellane: The precursor to bicyclo[1.1.1]pentane, which undergoes nucleophilic or radical addition to form the bicyclo[1.1.1]pentane core.
The uniqueness of this compound lies in its combination of a highly strained bicyclic core with an aldehyde functional group, making it a versatile and valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C6H8O |
|---|---|
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
bicyclo[1.1.1]pentane-2-carbaldehyde |
InChI |
InChI=1S/C6H8O/c7-3-6-4-1-5(6)2-4/h3-6H,1-2H2 |
Clé InChI |
DHTBLLDMFKGNBU-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride](/img/structure/B14039352.png)





![6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hcl](/img/structure/B14039377.png)

![tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B14039407.png)
